molecular formula C14H22OP+ B1312341 Octyl(phenyl)phosphine oxide CAS No. 107694-27-9

Octyl(phenyl)phosphine oxide

Cat. No. B1312341
CAS RN: 107694-27-9
M. Wt: 237.3 g/mol
InChI Key: BESTXGZXIWXOKZ-UHFFFAOYSA-N
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Description

Octyl(phenyl)phosphine oxide is a type of phosphine oxide . Phosphine oxides are an important class of organic compounds with well-recognized academic and industrial usage as ligands, organocatalysts, extractants, etc . The octyl(phenyl)phosphine oxide is used in the extraction of metal nitrates .


Chemical Reactions Analysis

Phosphine oxides, including octyl(phenyl)phosphine oxide, are involved in various chemical reactions. For instance, metal nitrates solvated by octyl(phenyl)phosphine oxides exhibit a limited solubility in many alkane diluents .


Physical And Chemical Properties Analysis

The thermal stability of neat octyl(phenyl)phosphine oxide has been studied. It was found to be thermally stable up to 633 K and exhibited an exothermic decomposition later .

Mechanism of Action

The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .

Safety and Hazards

Octyl(phenyl)phosphine oxide can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if swallowed and is toxic to aquatic life with long-lasting effects .

Future Directions

The development of novel catalytic methods for transformations involving phosphine oxides has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents the state-of-the-art with respect to SN-methods that are promoted by Lewis bases, and points out potential future directions for further innovations .

properties

IUPAC Name

octyl-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESTXGZXIWXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453085
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl(phenyl)phosphine oxide

CAS RN

107694-27-9
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) effective in extracting actinides from nuclear waste?

A1: [, ] Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) exhibits a strong affinity for actinides, making it suitable for extracting these radioactive elements from nuclear waste. This affinity stems from the molecule's structure, featuring a phosphoryl group (P=O) that can coordinate with metal ions like actinides. The carbamoyl group (-C(O)NH-) further enhances this interaction, contributing to CMPO's effectiveness in selective extraction processes like the TRUEX (Transuranium Extraction) process.

Q2: How does the structure of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) influence its behavior at low temperatures?

A2: [] At low temperatures (120K), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) undergoes structural changes resulting in a "superstructure". This means the arrangement of molecules within the crystal lattice becomes more complex compared to its room-temperature structure. The unit cell, the repeating unit in the crystal, doubles in size along one axis. This change is driven by intermolecular interactions, specifically multiple C—H⋯O hydrogen bonds, which become more significant at lower temperatures, influencing the compound's packing and overall structure.

Q3: What are the implications of understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) in nuclear reprocessing?

A3: [] Understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) is crucial for optimizing its use in nuclear reprocessing. Exposure to harsh conditions like acidic environments (HNO3) and radiation can lead to the breakdown of CMPO, reducing its extraction efficiency. Research highlights the formation of degradation products like Methyl(octyl)-(phenyl)-phosphine oxide (MOϕPO) and Octyl(phenyl)phosphinic acid (H[0ϕP]). By identifying these products and understanding the degradation mechanisms, scientists can develop strategies to minimize CMPO degradation, ensuring its long-term effectiveness in managing nuclear waste. This might involve exploring more resistant analogs of CMPO or optimizing the reprocessing conditions to minimize degradation.

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